molecular formula C8H17NO2 B12711505 1-Cyclopentyloxy-3-amino-2-propanol CAS No. 89100-82-3

1-Cyclopentyloxy-3-amino-2-propanol

Cat. No.: B12711505
CAS No.: 89100-82-3
M. Wt: 159.23 g/mol
InChI Key: KWOSMIDTJURMRV-UHFFFAOYSA-N
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Description

1-Cyclopentyloxy-3-amino-2-propanol is an amino alcohol derivative characterized by a cyclopentyl ether group (C₅H₉O) at the 1-position, a primary amine (-NH₂) at the 3-position, and a hydroxyl (-OH) group at the 2-position of the propane backbone. Amino alcohols are widely studied for their roles in asymmetric synthesis, pharmaceuticals, and materials science due to their dual functional groups enabling hydrogen bonding and chiral induction .

Properties

CAS No.

89100-82-3

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-amino-3-cyclopentyloxypropan-2-ol

InChI

InChI=1S/C8H17NO2/c9-5-7(10)6-11-8-3-1-2-4-8/h7-8,10H,1-6,9H2

InChI Key

KWOSMIDTJURMRV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCC(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyloxy-3-amino-2-propanol typically involves the reaction of cyclopentanol with epichlorohydrin to form cyclopentyloxypropanol. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of 1-Cyclopentyloxy-3-amino-2-propanol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 1-Cyclopentyloxy-3-amino-2-propanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyloxy-3-amino-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted amines and alcohols.

Scientific Research Applications

1-Cyclopentyloxy-3-amino-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyloxy-3-amino-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Oxygen-Bound Substituents

  • 1-Cyclopentyloxy-3-amino-2-propanol: Cyclopentyl (alicyclic) group enhances lipophilicity and steric bulk compared to aromatic substituents.
  • 1-(Isopropylamino)-3-phenoxypropan-2-ol (): Phenoxy group provides planar rigidity, beneficial for crystal packing in asymmetric catalysis .

Amino Group Variations

  • Primary amine (1-Cyclopentyloxy-3-amino-2-propanol): Higher reactivity in nucleophilic reactions compared to secondary amines.
  • Isopropylamino (): Secondary amine reduces nucleophilicity but improves stability and solubility in organic solvents .
  • Chlorinated analog (1-Chloro-2-methyl-2-propanol, ): Lacks an amino group; chloro and methyl substituents render it a non-ionic, volatile compound with distinct industrial applications .

Data Table: Structural and Functional Comparison

Compound Name Oxygen Substituent Amino Group Molecular Weight (g/mol) Key Applications/Properties
1-Cyclopentyloxy-3-amino-2-propanol Cyclopentyloxy Primary amine ~173.25* Potential chiral catalyst, drug intermediate
1-[(1-Methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanol Allyl-phenoxy Secondary (isopropyl) 290.39 Bioactive compound synthesis
1-Chloro-2-methyl-2-propanol Chloro, methyl None 108.57 Industrial solvent, intermediate
1-[(3-Aminophenyl)amino]-3-phenoxy-2-propanol Phenoxy Primary (aryl) 257.31 Dye/pharmaceutical precursor
1-(Isopropylamino)-3-phenoxypropan-2-ol Phenoxy Secondary (isopropyl) 224.30 Asymmetric catalysis, crystal engineering

*Calculated based on structural formula.

Key Differentiators

  • Lipophilicity: Cyclopentyloxy > Phenoxy > Chloro (alicyclic > aromatic > halogenated).
  • Reactivity: Primary amines (cyclopentyloxy, aryl-amino) > secondary amines (isopropylamino) > non-amine (chloro).
  • Applications: Cyclopentyloxy derivatives are understudied but promising for tailored catalysis, whereas phenoxy analogs dominate pharmaceutical research .

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